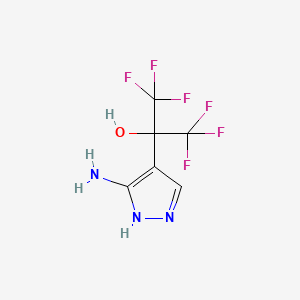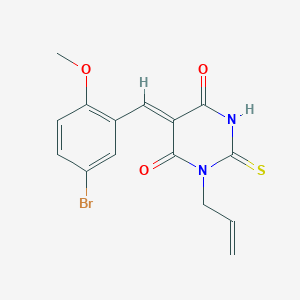
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as HFA-408, is a fluorinated alcohol that has been widely studied for its potential biomedical applications. HFA-408 is a small molecule with a unique chemical structure that makes it a promising candidate for various scientific research studies.
Mécanisme D'action
The mechanism of action of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2) and the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several advantages for laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for laboratory experiments. It is relatively expensive to synthesize and may not be readily available in large quantities.
Orientations Futures
There are several future directions for the study of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol. One potential direction is the development of this compound-based drugs for the treatment of various diseases. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound exerts its pharmacological effects. Finally, the development of new synthesis methods for this compound could help to reduce the cost of synthesis and make it more readily available for laboratory experiments.
Méthodes De Synthèse
The synthesis of 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol can be achieved through a multi-step reaction process. The first step involves the preparation of 5-amino-1H-pyrazole-4-carboxylic acid, which is then reacted with hexafluoroacetone to yield 2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-one. Finally, the hexafluoropropan-2-one is reduced to this compound using sodium borohydride.
Applications De Recherche Scientifique
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol has been the subject of numerous scientific research studies due to its unique chemical properties. It has been studied for its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(5-amino-1H-pyrazol-4-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6N3O/c7-5(8,9)4(16,6(10,11)12)2-1-14-15-3(2)13/h1,16H,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKHHJOHGHPLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(C(F)(F)F)(C(F)(F)F)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-fluorophenoxy)methyl]-5-methoxy-1H-benzimidazole](/img/structure/B6092382.png)
![1-benzyl-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092390.png)

![1-(2-fluorophenyl)-2-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092402.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)
![4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)
![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate](/img/structure/B6092441.png)

![3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
![N-methyl-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B6092467.png)
![N-(5-{[(4-bromophenoxy)acetyl]amino}-2-methylphenyl)benzamide](/img/structure/B6092468.png)
![ethyl [10-({[3-(dimethylamino)propyl]amino}carbonyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B6092476.png)
![3-chloro-N-{4-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6092481.png)
